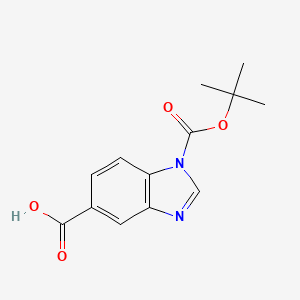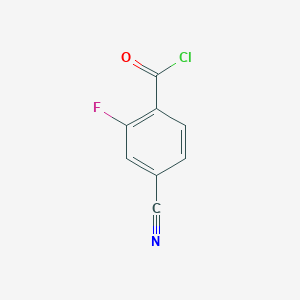
Tert-butyldimethyl(2-(thiophen-2-YL)ethoxy)silane
Vue d'ensemble
Description
Tert-butyldimethyl(2-(thiophen-2-yl)ethoxy)silane: is an organosilicon compound with the molecular formula C12H22OSSi. It is characterized by the presence of a silicon atom bonded to organic moieties, including a thiophene ring and an ethoxy group. This compound is used as a precursor in the synthesis of various organic compounds and has applications in multiple scientific fields.
Applications De Recherche Scientifique
Chemistry: Tert-butyldimethyl(2-(thiophen-2-yl)ethoxy)silane is used as a precursor in the synthesis of various organic compounds. It is employed in the preparation of functionalized silanes, which are important intermediates in organic synthesis.
Biology: In biological research, this compound can be used to modify surfaces of biomaterials to enhance their biocompatibility. It is also used in the development of silicon-based drug delivery systems.
Medicine: The compound has potential applications in medicinal chemistry for the development of silicon-containing pharmaceuticals. It can be used to introduce silicon atoms into drug molecules, which can improve their pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of coatings, adhesives, and sealants.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyldimethyl(2-(thiophen-2-yl)ethoxy)silane typically involves the reaction of tert-butyldimethylchlorosilane with 2-(thiophen-2-yl)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
tert-butyldimethylchlorosilane+2-(thiophen-2-yl)ethanol→this compound+HCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyldimethyl(2-(thiophen-2-yl)ethoxy)silane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether.
Substitution: The ethoxy group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium iodide (NaI) or ammonia (NH3) can be used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Corresponding substituted silanes.
Mécanisme D'action
The mechanism of action of tert-butyldimethyl(2-(thiophen-2-yl)ethoxy)silane involves its ability to act as a precursor for the introduction of silicon atoms into organic molecules. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing for the creation of diverse chemical structures. The compound can interact with various molecular targets and pathways, depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Tert-butyldimethyl(2-(phenyl)ethoxy)silane: Similar structure but with a phenyl group instead of a thiophene ring.
Tert-butyldimethyl(2-(pyridyl)ethoxy)silane: Contains a pyridyl group instead of a thiophene ring.
Tert-butyldimethyl(2-(furyl)ethoxy)silane: Features a furan ring instead of a thiophene ring.
Uniqueness: Tert-butyldimethyl(2-(thiophen-2-yl)ethoxy)silane is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it particularly useful in applications where the thiophene moiety is desired, such as in the synthesis of conjugated polymers and other advanced materials.
Propriétés
IUPAC Name |
tert-butyl-dimethyl-(2-thiophen-2-ylethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22OSSi/c1-12(2,3)15(4,5)13-9-8-11-7-6-10-14-11/h6-7,10H,8-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSSYSNSWONYQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22OSSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626302 | |
| Record name | tert-Butyl(dimethyl)[2-(thiophen-2-yl)ethoxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160744-11-6 | |
| Record name | tert-Butyl(dimethyl)[2-(thiophen-2-yl)ethoxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














